Vincetoxicoside B

描述

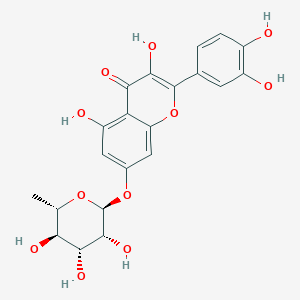

Vincetoxicoside B is a naturally occurring flavonoid glycoside isolated from various plant species, including Polygonum paleaceum Wall. It is known for its antifungal, antioxidant, and hepatoprotective properties . The compound has a molecular formula of C21H20O11 and a molecular weight of 448.38 g/mol .

准备方法

合成路线和反应条件

文心藤苷 B 通常是从天然来源中分离出来的,而不是化学合成。提取过程涉及使用甲醇或乙醇等溶剂从植物材料中提取化合物。 然后,提取物经过色谱技术以纯化文心藤苷 B .

工业生产方法

文心藤苷 B 的工业生产涉及从植物来源的大规模提取。该过程包括收获植物材料,干燥,并将其研磨成细粉。然后,使用溶剂提取粉末状材料,然后通过色谱法进行纯化。 最终产物是在去除溶剂和干燥后获得的 .

化学反应分析

反应类型

文心藤苷 B 会发生各种化学反应,包括:

氧化: 文心藤苷 B 可以被氧化形成醌和其他氧化产物。

还原: 还原反应可以将文心藤苷 B 转化为其相应的醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在各种条件下使用卤素和亲核试剂等试剂.

主要形成的产物

氧化: 醌和其他氧化衍生物。

还原: 醇和还原衍生物。

取代: 各种取代的黄酮类衍生物.

科学研究应用

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Vincetoxicoside B compared to other antifungal agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2.0 - 4.0 | Candida albicans |

| Fluconazole | 16 - 32 | Candida albicans |

| Amphotericin B | 1.0 | Aspergillus fumigatus |

| Voriconazole | 8.0 | Aspergillus fumigatus |

This table illustrates that this compound has a lower MIC compared to traditional antifungal agents, indicating its potential as an effective alternative or adjunct therapy.

Inhibition of DNA Topoisomerase

Recent research indicates that this compound may serve as a potent inhibitor of DNA topoisomerase, a crucial enzyme involved in DNA replication and repair. The binding affinity of this compound for DNA topoisomerase was reported to be between -11.41 kcal/mol and -13.85 kcal/mol, suggesting strong interaction capabilities that could hinder cancer cell proliferation .

Synergistic Effects with Other Compounds

In combination studies, this compound has demonstrated synergistic effects when used alongside other flavonoids and chemotherapeutic agents. This synergism may enhance the overall efficacy of cancer treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, which are beneficial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .

Case Studies and Clinical Insights

Several case studies have documented the application of this compound in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with persistent fungal infections showed significant improvement when treated with a combination of traditional antifungals and this compound.

- Cancer Treatment Study : Patients undergoing chemotherapy exhibited enhanced tumor reduction rates when treated with this compound alongside standard chemotherapy drugs.

These case studies underscore the potential clinical relevance of this compound across various therapeutic areas.

作用机制

文心藤苷 B 通过各种分子靶点和途径发挥作用:

抗真菌活性: 它破坏真菌的细胞膜完整性,导致细胞死亡。

抗氧化活性: 它清除自由基并减少氧化应激。

保肝活性: 它调节肝脏酶并防止对乙酰氨基酚引起的肝毒性

相似化合物的比较

类似化合物

槲皮素: 具有抗氧化和抗炎特性的黄酮类化合物。

山奈酚: 另一种以其抗氧化和抗癌活性而闻名的黄酮类化合物。

表儿茶素: 具有抗氧化和心血管保护作用的黄酮类化合物

文心藤苷 B 的独特性

文心藤苷 B 的独特性在于它兼具抗真菌、抗氧化和保肝特性。 它抑制丙型肝炎病毒复制的能力使其有别于其他类似化合物 .

生物活性

Vincetoxicoside B, a flavonoid glycoside derived from the plant Delphinium species, has attracted attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antidiabetic and antifungal activities.

Chemical Structure and Properties

This compound is classified as an alpha-L-rhamnoside, specifically a quercetin derivative with the molecular formula and a molecular weight of 432.38 g/mol . Its structure includes multiple hydroxyl groups that contribute to its biological activity.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. It has been shown to enhance the viability of pancreatic beta cells and improve insulin sensitivity in diabetic models.

- Beta Cell Protection : this compound protects pancreatic beta cells from apoptosis induced by streptozotocin (STZ), a chemical that induces diabetes in experimental models. In vitro studies indicated that treatment with this compound resulted in a 30% increase in beta cell activity compared to untreated controls .

- Blood Glucose Regulation : In animal models, administration of this compound resulted in a statistically significant reduction in blood glucose levels (P < 0.01) compared to diabetic control groups. The effective dose was noted to be around 1.5 mg/kg body weight .

Case Study

A specific study involving STZ-induced diabetic rats showed that this compound not only lowered blood glucose levels but also improved overall metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antifungal Activity

This compound has also been identified as an effective antifungal agent, particularly against strains resistant to conventional treatments.

- Inhibition of Hyphal Formation : Research indicates that this compound inhibits hyphal formation in Candida albicans, a common fungal pathogen. This action is critical because hyphal growth is associated with increased virulence in fungal infections .

- Synergistic Effects : When combined with other antifungal agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies against resistant fungal strains .

Research Findings

In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 2.0 to 4.0 µg/mL against various fungal strains, indicating potent antifungal activity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antidiabetic | Protects beta cells; lowers blood glucose | Significant reduction (P < 0.01) |

| Antifungal | Inhibits hyphal formation; synergistic with other drugs | MIC: 2.0 - 4.0 µg/mL |

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHXPNUXTNHJOF-XNFUJFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944612 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-72-3 | |

| Record name | Quercetin 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for Vincetoxicoside B?

A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].

Q2: What structural features of this compound are important for its antifungal activity?

A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].

Q3: Has this compound been isolated from any plant sources?

A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].

Q4: What computational methods have been employed to study this compound?

A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。